molecular formula C20H24N4O B10938468 1,6-Dimethyl-N-[1-[4-(1-methylethyl)phenyl]ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1011399-98-6

1,6-Dimethyl-N-[1-[4-(1-methylethyl)phenyl]ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10938468
CAS No.: 1011399-98-6
M. Wt: 336.4 g/mol
InChI Key: OLCVMKGUBPVGQL-UHFFFAOYSA-N
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Description

N~4~-[1-(4-ISOPROPYLPHENYL)ETHYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(4-ISOPROPYLPHENYL)ETHYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions One common method includes the condensation of 4-isopropylbenzaldehyde with hydrazine to form the corresponding hydrazone This intermediate is then cyclized with 2,3-diaminopyridine under acidic conditions to yield the pyrazolo[3,4-b]pyridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(4-ISOPROPYLPHENYL)ETHYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~4~-[1-(4-ISOPROPYLPHENYL)ETHYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N4-[1-(4-ISOPROPYLPHENYL)ETHYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-[1-(4-METHYLPHENYL)ETHYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-[1-(4-ETHYLPHENYL)ETHYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

N~4~-[1-(4-ISOPROPYLPHENYL)ETHYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

1011399-98-6

Molecular Formula

C20H24N4O

Molecular Weight

336.4 g/mol

IUPAC Name

1,6-dimethyl-N-[1-(4-propan-2-ylphenyl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H24N4O/c1-12(2)15-6-8-16(9-7-15)14(4)23-20(25)17-10-13(3)22-19-18(17)11-21-24(19)5/h6-12,14H,1-5H3,(H,23,25)

InChI Key

OLCVMKGUBPVGQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC(C)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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